5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide
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Overview
Description
5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring substituted with a carboxamide group, and phenyl rings with chloro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 4-propan-2-ylphenylamine, under suitable conditions (e.g., using coupling reagents like EDCI or DCC).
Substitution reactions: The phenyl rings are functionalized with chloro and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or PCC.
Reduction: Reagents such as LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like NH3, R-SH, or R-OH in the presence of a base or catalyst.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Exploration of its potential as a pharmacophore in drug design.
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Materials Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-2-methylphenyl)-N-(4-methylphenyl)furan-2-carboxamide
- 5-(3-chloro-2-methylphenyl)-N-(4-ethylphenyl)furan-2-carboxamide
- 5-(3-chloro-2-methylphenyl)-N-(4-isopropylphenyl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity, and overall efficacy in its intended applications.
Properties
CAS No. |
6170-96-3 |
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Molecular Formula |
C21H20ClNO2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO2/c1-13(2)15-7-9-16(10-8-15)23-21(24)20-12-11-19(25-20)17-5-4-6-18(22)14(17)3/h4-13H,1-3H3,(H,23,24) |
InChI Key |
CHINMNASKIKSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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